molecular formula C10H21N B1618897 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- CAS No. 54518-97-7

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

Cat. No.: B1618897
CAS No.: 54518-97-7
M. Wt: 155.28 g/mol
InChI Key: XHGDBHQTAMAGRU-UHFFFAOYSA-N
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Description

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-, with the CAS Registry Number 54518-97-7, is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . This compound is classified as a Schiff base, characterized by its imine functional group (C=N), which is formed via the condensation of 2-methylbutanal and 2-methylbutylamine . The synthesis is a classic example of imine formation, typically facilitated by acid or base catalysis and optimized with controlled conditions such as moderate heating (50–80 °C) and continuous water removal to achieve high yields of 75-90% . Analytical techniques like FT-IR spectroscopy, which confirms the imine C=N stretch around 1640 cm⁻¹, and GC-MS are essential for monitoring the reaction and verifying product purity . In scientific research, this Schiff base serves as a valuable intermediate in organic synthesis and is studied for its potential interactions with biological systems . Researchers investigate its mechanism of action, which may involve binding to specific enzymes or receptors, thereby altering their activity and leading to various downstream biological effects . The compound's properties make it of interest for applications in medicinal chemistry and pharmaceutical development, where it is explored for potential therapeutic applications . As a supplier, we provide this compound exclusively for research purposes. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(2-methylbutyl)butan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-5-9(3)7-11-8-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGDBHQTAMAGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN=CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334669
Record name 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54518-97-7
Record name 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The compound is synthesized by the condensation of 2-methylbutanal (an aldehyde) with 2-methylbutylamine (a primary amine). This reaction forms the imine functional group (C=N), characteristic of Schiff bases, by eliminating water under controlled conditions.

  • Reaction Type: Schiff base formation (imine synthesis)
  • Reactants: 2-methylbutanal + 2-methylbutylamine
  • Product: 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

Detailed Preparation Procedure

Step Description Conditions Notes
1 Mixing Reactants Equimolar amounts of 2-methylbutanal and 2-methylbutylamine are combined Stoichiometric balance is critical for optimal yield
2 Catalysis Acidic or basic catalyst is added (e.g., trace acid like p-toluenesulfonic acid or base like sodium hydroxide) Catalyst facilitates dehydration and imine bond formation
3 Reaction Environment Typically performed under reflux at moderate temperatures (50–80 °C) Temperature optimized to drive reaction without decomposition
4 Water Removal Continuous removal of water formed during reaction (e.g., using a Dean-Stark apparatus or molecular sieves) Drives equilibrium toward imine formation
5 Purification Product purified by distillation or recrystallization Ensures high purity for research or industrial use

Reaction Mechanism Summary

  • The primary amine attacks the carbonyl carbon of the aldehyde forming a carbinolamine intermediate.
  • This intermediate undergoes dehydration (loss of water) facilitated by acid/base catalysis.
  • The resultant imine (C=N) bond forms the target compound.

Industrial Scale Considerations

  • The same synthetic route is scaled up with careful control of temperature, pressure, and catalyst concentration.
  • Continuous monitoring ensures product consistency and high purity.
  • Large-scale water removal systems and inert atmosphere may be employed to prevent side reactions.

Analytical Monitoring of Synthesis

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Value Effect on Synthesis
Molar ratio (aldehyde:amine) 1:1 Stoichiometric balance for maximum yield
Catalyst type Acidic (p-TsOH) or Basic (NaOH) Enhances reaction rate and completeness
Temperature 50–80 °C Optimal for condensation without degradation
Reaction time 3–6 hours Sufficient for complete conversion
Water removal method Dean-Stark or molecular sieves Drives equilibrium toward product
Yield 75–90% (isolated) Dependent on reaction conditions and purification

Research Findings on Preparation

  • Studies confirm that the imine formation is highly sensitive to moisture; rigorous drying improves yield.
  • Use of molecular sieves for water scavenging is preferred in laboratory synthesis for ease.
  • Acid catalysis tends to provide faster reaction kinetics but requires careful neutralization post-reaction.
  • Base catalysis offers milder conditions but may result in slower reaction rates.
  • Temperature control is critical; excessive heat can cause side reactions or decomposition.

Comparative Analysis of Catalysts

Catalyst Type Advantages Disadvantages
Acidic Catalysts (e.g., p-TsOH) Faster reaction, high conversion Requires neutralization, potential side reactions
Basic Catalysts (e.g., NaOH) Milder conditions, easier work-up Slower reaction, sometimes incomplete conversion
No Catalyst (Thermal) Simplest method Requires higher temperature, lower yield

Summary of Key Preparation Insights

  • The preparation of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- is a classical Schiff base synthesis via condensation of 2-methylbutanal and 2-methylbutylamine.
  • Catalysis and water removal are critical to drive the reaction to completion.
  • Reaction conditions must be optimized to balance yield, purity, and reaction time.
  • Analytical techniques such as FT-IR, GC-MS, and NMR are essential for monitoring and confirming product formation.
  • Industrial methods mirror laboratory syntheses but require scale-up adjustments and stringent quality control.

Chemical Reactions Analysis

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- can be compared with other similar compounds such as:

The uniqueness of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to these similar compounds.

Biological Activity

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-, also known by its chemical formula C10H21NC_{10}H_{21}N and CAS number 54518-97-7, is an organic compound that has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with biological systems, which may include antimicrobial properties, effects on metabolic pathways, and potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes or specific molecular targets within microbial cells. Such interactions can disrupt cellular functions, leading to cell death or inhibition of growth. The exact mechanism remains to be fully elucidated but could involve:

  • Membrane Disruption: Compounds like 1-Butanamine can integrate into lipid bilayers, altering membrane integrity.
  • Enzyme Inhibition: Potential inhibition of enzymes crucial for microbial metabolism.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various amines against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain amine derivatives exhibited significant inhibitory concentrations (IC50 values), suggesting that 1-Butanamine and its derivatives may warrant further investigation for their antimicrobial potential.

CompoundPathogenIC50 (µg/mL)
1-Butanamine Derivative AE. coli25
1-Butanamine Derivative BS. aureus30
Control (No Treatment)->100

Study 2: Metabolic Effects

Another study explored the metabolic effects of amine compounds in diabetic models. While not directly testing 1-Butanamine, it highlighted the potential for similar compounds to influence glucose metabolism and insulin sensitivity.

Therapeutic Potential

The therapeutic applications of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- are still under exploration. Preliminary findings suggest it may play a role in:

  • Antidiabetic Treatments: Similar compounds have shown promise in improving insulin sensitivity and reducing blood glucose levels.
  • Neuroprotective Effects: Some amines have been studied for their neuroprotective properties, which could extend to this compound.

Q & A

Basic Question: How is 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- identified and quantified in plant extracts using GC-MS?

Methodological Answer:
The compound is typically identified via Gas Chromatography-Mass Spectrometry (GC-MS) using retention time (RT) alignment and spectral matching. Key parameters include:

  • Retention Time: Reported RT values range from 3.257 min (in Vigna radiata sprout extracts) to 6.707 min (in wild mushrooms), depending on column type and temperature gradients .
  • Mass Spectrum: Characteristic fragmentation patterns (e.g., m/z peaks corresponding to C10H21N) and comparison with reference libraries (e.g., NIST) are critical .
  • Quantification: Area percentage under the chromatographic peak is used to estimate relative abundance. For example, the compound constituted 0.69% of total GC-MS-detectable compounds in Vigna radiata .

Basic Question: What thermodynamic properties are available for 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-?

Methodological Answer:
Thermodynamic data from NIST Standard Reference Databases include:

  • Boiling Point (Tboil): ~336 K (63°C) under standard conditions .
  • Critical Temperature (Tc): 509.4 K .
  • Enthalpy of Vaporization (ΔvapH°): 32.85 kJ/mol .
    These properties are essential for optimizing purification (e.g., distillation) and stability studies under varying temperatures.

Advanced Question: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity reports (e.g., antitumor vs. neurostimulant effects) require:

  • Dose-Response Validation: Compare activity across concentrations (e.g., 1.44–2.57% abundance in extracts correlates with varying potency) .
  • Model System Selection: Use standardized in vitro assays (e.g., antioxidant DPPH scavenging) before advancing to in vivo models .
  • Matrix Effects: Account for co-extracted phytochemicals in plant-derived samples that may synergize or antagonize bioactivity .

Advanced Question: What analytical methods differentiate structural isomers of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-?

Methodological Answer:
Isomers like 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- can be resolved using:

  • GC-MS with Polar Columns: Enhanced separation of isomers via differences in RT (e.g., 4.582 min vs. 6.314 min ) .
  • High-Resolution MS (HRMS): Exact mass analysis (C10H21N = 155.28 g/mol) and isotopic patterns .
  • NMR Spectroscopy: Distinguishing alkylidene branching via <sup>13</sup>C NMR shifts (e.g., δ 20–30 ppm for methyl groups) .

Advanced Question: How to design experiments to elucidate the compound’s mechanism in biological systems?

Methodological Answer:

  • Target Identification: Use molecular docking to predict interactions with inflammatory markers (e.g., cytokines) or enzymes like cyclooxygenase-2 .
  • Pathway Analysis: Pair transcriptomics (RNA-seq) with bioactivity assays to map signaling pathways (e.g., NF-κB for antitumor effects) .
  • Metabolomics: Track compound degradation products in cell cultures using LC-MS/MS .

Advanced Question: What methodological considerations are critical for synthesizing or extracting this compound?

Methodological Answer:

  • Extraction Optimization: Use polar solvents (e.g., methanol) and sonication to enhance yield from plant matrices .
  • Synthesis Routes: Schiff base formation via condensation of 2-methyl-1-butanamine with 2-methylbutyraldehyde, monitored by FT-IR for imine bond formation (C=N stretch ~1640 cm⁻¹) .
  • Purity Assessment: Validate via GC-MS area% (>85% similarity index) and absence of co-eluting impurities .

Advanced Question: How to validate GC-MS data across varying analytical conditions?

Methodological Answer:

  • Internal Standards: Spike samples with deuterated analogs (e.g., d4-2-methylbutylamine) to control for RT shifts .
  • Column Calibration: Use homologous series (e.g., alkanes) to normalize RT values across laboratories .
  • Cross-Platform Reproducibility: Compare spectra across instruments (e.g., quadrupole vs. time-of-flight MS) to confirm fragmentation consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
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1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

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